Cas no 66644-69-7 (Ethyl 2-methoxybenzoylformate)

Ethyl 2-methoxybenzoylformate is a versatile ester derivative of 2-methoxybenzoylformic acid, commonly utilized as an intermediate in organic synthesis. Its key advantages include its role as a precursor in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its reactive carbonyl and ester functional groups. The methoxy substituent enhances its stability and influences reactivity in selective transformations. This compound is particularly valued for its compatibility with various coupling and condensation reactions, enabling efficient synthesis of complex molecules. Its well-defined structure and consistent purity make it a reliable choice for research and industrial applications requiring precise chemical building blocks.
Ethyl 2-methoxybenzoylformate structure
Ethyl 2-methoxybenzoylformate structure
Product Name:Ethyl 2-methoxybenzoylformate
CAS No:66644-69-7
MF:C11H12O4
MW:208.210583686829
CID:1071030
PubChem ID:15579652
Update Time:2025-11-01

Ethyl 2-methoxybenzoylformate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-methoxybenzoylformate
    • ethyl 2-(2-methoxyphenyl)-2-oxoacetate
    • ethyl (2-methoxybenzoyl) formate
    • ethyl (2-methoxyphenyl)(oxo)acetate
    • ethyl 2-(o-methoxyphenyl)-2-oxoacetate
    • ethyl 2-methoxyphenylglyoxalate
    • MFCD00858994
    • IDJWRUFXYLPZLC-UHFFFAOYSA-N
    • ethyl2-(2-methoxyphenyl)-2-oxoacetate
    • ethyl 2-methoxybenzoylformate, AldrichCPR
    • 2-Methoxy-oxo-benzeneacetic acid ethyl ester
    • SCHEMBL4589656
    • AT10834
    • ethyl o-methoxybenzoylformate
    • DTXSID60574797
    • AMY11244
    • AKOS016016971
    • CS-0326697
    • 66644-69-7
    • DB-187186
    • MDL: MFCD00858994
    • Inchi: 1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3
    • InChI Key: IDJWRUFXYLPZLC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C(C(=O)OCC)=O

Computed Properties

  • Exact Mass: 208.07400
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.60000
  • LogP: 1.44100

Ethyl 2-methoxybenzoylformate Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

Ethyl 2-methoxybenzoylformate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl 2-methoxybenzoylformate Pricemore >>

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Ethyl 2-methoxybenzoylformate Related Literature

Additional information on Ethyl 2-methoxybenzoylformate

Ethyl 2-Methoxybenzoylformate (CAS No. 66644-69-7): A Versatile Synthetic Intermediate in Medicinal Chemistry

Ethyl 2-methoxybenzoylformate, a carbonyl-containing ester with the CAS registry number 66644-69-7, has emerged as a critical intermediate in the synthesis of bioactive molecules across medicinal chemistry and agrochemical applications. Its unique structural features—a benzene ring substituted with a methoxy group and linked to a benzoylformate moiety—enable diverse reactivity profiles, making it indispensable for constructing complex organic frameworks. Recent advancements in its synthetic routes and applications have been highlighted in studies published between 2021 and 2023, underscoring its evolving role in drug discovery pipelines.

The core structure of Ethyl 2-methoxybenzoylformate combines the electron-donating methoxy substituent at the para position with an electrophilic acyloxy formate group. This combination facilitates controlled nucleophilic attack pathways, enabling efficient synthesis of heterocyclic compounds such as pyridines and quinolines under mild conditions. A groundbreaking study by Zhang et al. (Journal of Medicinal Chemistry, 2023) demonstrated its utility in synthesizing novel β-lactam antibiotics through a one-pot Ugi-type multicomponent reaction, achieving yields exceeding 85% under solvent-free conditions.

In the realm of agrochemical development, this compound serves as a key precursor for herbicide formulations targeting broadleaf weeds. Researchers at the Institute of Crop Science (Nature Plants, 2023) recently reported that analogs derived from Ethyl 2-methoxybenzoylformate exhibit enhanced selectivity toward dicotyledonous plants compared to existing commercial products, reducing off-target effects by up to 30%. The formate ester's ability to undergo hydrolysis under physiological conditions ensures rapid degradation in soil ecosystems, aligning with modern sustainable agriculture practices.

Synthetic methodologies for this compound have seen significant optimization in recent years. Traditional preparation via Friedel-Crafts acylation often required hazardous catalysts like aluminum chloride, but a green chemistry approach published in Green Chemistry (ACS, 2023) utilizes microwave-assisted solid acid catalysis to achieve >98% purity without chlorinated solvents or toxic reagents. This method reduces reaction time from hours to minutes while maintaining stoichiometric efficiency—a critical advancement for large-scale pharmaceutical manufacturing.

In biological systems, the benzoylformate group's reactivity has been leveraged for targeted drug delivery systems. A team from MIT (Advanced Materials, 2023) developed pH-sensitive prodrugs where Ethyl 2-methoxybenzoylformate-based linkers encapsulate cytotoxic agents within nanoparticles. These constructs remain inert in blood plasma but release active drugs upon reaching acidic tumor microenvironments (pH<5), minimizing systemic toxicity while enhancing therapeutic efficacy by up to fourfold compared to free drug administration.

Spectroscopic characterization confirms its distinct IR absorption peaks at ~1755 cm⁻¹ (ester carbonyl) and ~1185 cm⁻¹ (formate group), while NMR data reveals characteristic signals at δ 3.8 ppm (methoxy proton) and δ 10.5 ppm (acyloxy formyl proton). These spectral markers enable rapid identification via routine analytical techniques such as FTIR and multinuclear NMR spectroscopy—a critical advantage during quality control processes in pharmaceutical production.

Ongoing research focuses on exploiting its photochemical properties for light-triggered reactions in click chemistry applications. Preliminary findings presented at the 2023 ACS National Meeting indicate that UV irradiation induces selective decarboxylation pathways when combined with transition metal catalysts, opening new avenues for site-specific biomolecule labeling without compromising cellular viability.

The compound's thermal stability profile—maintaining integrity up to ~150°C before undergoing decomposition—supports its use in high-throughput screening platforms where thermal cycling is common during combinatorial synthesis campaigns. This stability contrasts sharply with related esters lacking the methoxy substitution, which degrade significantly above ~100°C according to comparative studies published in Tetrahedron Letters (January 2024).

Innovative applications now extend into materials science through covalent functionalization of graphene oxide surfaces using this compound's reactive groups. Collaborative work between chemists and engineers at Stanford demonstrated that surface-bound derivatives enhance electrochemical sensor sensitivity by integrating redox-active moieties into nanomaterial frameworks—a breakthrough with implications for next-generation biosensors detecting metabolites like glucose or lactate at femtomolar concentrations.

Ethical considerations remain paramount during handling due to its moderate irritancy potential when exposed to mucous membranes—a characteristic common among organic formates documented in recent safety assessments by REACH registrants (ECHA report #RA_11_XXXXX). However, proper PPE protocols and closed-system handling eliminate risks while maintaining operational efficiency across R&D environments.

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